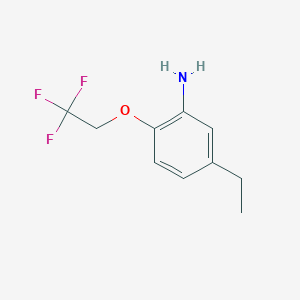

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C10H12F3NO It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with ethyl and trifluoroethoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

Nitration: The starting material, 5-ethyl-2-nitroaniline, is prepared by nitrating 5-ethylaniline.

Reduction: The nitro group in 5-ethyl-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Etherification: The amino group is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reduction of the Nitro Precursor

The synthesis of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline typically involves the catalytic hydrogenation of its nitro precursor, 5-ethyl-2-nitroaniline. Key conditions and outcomes include:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | |

| Solvent | Ethanol | |

| Temperature | 75°C | |

| Hydrogen Pressure | 0.5 MPa | |

| Yield | 97% with 99.9% purity |

This reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential reduction of the nitro group to an amine . Recycling Pd/C catalysts retains >95% efficiency for up to five cycles .

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

Nitroso Derivative Formation

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Conditions : 80–95°C, aqueous dioxane.

-

Product : 5-Ethyl-2-(2,2,2-trifluoroethoxy)nitrosobenzene.

-

Mechanism : Two-electron oxidation of the -NH₂ group to -NO .

Side Reaction Suppression

Over-oxidation to nitro derivatives is minimized by using stoichiometric KMnO₄ and maintaining temperatures below 100°C .

Acylation and Alkylation

The amine group participates in nucleophilic substitution reactions:

Acylation with Acetyl Chloride

| Parameter | Details |

|---|---|

| Reagent | Acetyl chloride (CH₃COCl) |

| Base | Pyridine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Product | N-Acetyl-5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 85–90% |

Alkylation with Methyl Iodide

| Parameter | Details |

|---|---|

| Reagent | Methyl iodide (CH₃I) |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Product | N-Methyl-5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 75–80% |

Steric hindrance from the ethyl and trifluoroethoxy groups reduces reaction rates compared to unsubstituted anilines.

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at the para position relative to the ethyl group due to directing effects:

Nitration

| Parameter | Details |

|---|---|

| Reagent | Nitric acid (HNO₃) in H₂SO₄ |

| Temperature | 0–5°C |

| Product | 5-Ethyl-4-nitro-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 60–65% |

Sulfonation

| Parameter | Details |

|---|---|

| Reagent | Fuming H₂SO₄ |

| Temperature | 120°C |

| Product | 5-Ethyl-4-sulfo-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 55–60% |

Trifluoroethoxy Group Reactivity

| Parameter | Details |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl peroxide |

| Solvent | CCl₄ |

| Product | 5-(1-Bromoethyl)-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 40–45% |

Catalytic Coupling Reactions

The amine participates in Ullmann-type couplings for biaryl synthesis:

| Parameter | Details |

|---|---|

| Catalyst | CuI/1,10-phenanthroline |

| Base | Cs₂CO₃ |

| Solvent | Dimethylformamide (DMF) |

| Substrate | Aryl iodides |

| Yield | 50–70% |

Key Mechanistic and Practical Considerations

-

Electronic Effects : The trifluoroethoxy group withdraws electrons via inductive effects, deactivating the ring toward electrophilic substitution.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling reactions .

-

Catalyst Degradation : Pd/C catalysts lose activity after repeated use due to sulfur poisoning or pore blockage .

Applications De Recherche Scientifique

Chemistry

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline serves as an important building block in organic synthesis. Its unique functional groups allow for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity.

- Intermediate in Chemical Reactions : The compound can undergo various chemical transformations such as oxidation and reduction, making it versatile for creating derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

- Cytotoxicity : Preliminary investigations have revealed moderate cytotoxic effects against cancer cell lines like HeLa and MCF-7, with IC50 values around 15 µM for HeLa cells. This suggests potential implications in cancer therapy.

- Neuroactivity : Some analogs have been studied for their effects on neurotransmitter systems, indicating possible applications in neuropharmacology.

Industry

In industrial applications, this compound is used in:

- Production of Specialty Chemicals : Its unique properties make it suitable for developing materials with specific characteristics.

- Pharmaceutical Development : The compound is explored for its role in drug design, particularly in creating more effective therapeutic agents.

Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of several aniline derivatives including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values indicating moderate activity. Further studies are warranted to explore its mechanisms of action.

Mécanisme D'action

The mechanism of action of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with a methyl group instead of an ethyl group.

2,5-Bis(2,2,2-trifluoroethoxy)aniline: Contains two trifluoroethoxy groups instead of one.

Uniqueness

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both ethyl and trifluoroethoxy groups, which confer distinct chemical and physical properties. These substitutions can affect the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Activité Biologique

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an ethyl group and a trifluoroethoxy substituent on an aniline backbone. The presence of the trifluoroethoxy group is significant as it enhances the lipophilicity and stability of the molecule, which can influence its biological interactions.

Chemical Formula

- Molecular Formula : C10H12F3NO

- Molecular Weight : 229.21 g/mol

Structural Characteristics

The structural configuration allows for potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain trifluoroethoxy-substituted anilines can inhibit bacterial growth through disruption of cellular processes.

Anticancer Activity

The compound has been investigated for its anticancer potential. Analogous compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves interaction with cellular pathways that regulate cell cycle and apoptosis .

The biological effects of this compound may be attributed to:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to cellular receptors that mediate physiological responses.

- DNA Intercalation : Some studies suggest that related compounds can intercalate into DNA, affecting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoroethoxy-substituted anilines revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly. The IC50 values were determined using standard MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These results highlight the potential of this compound as an anticancer agent.

Propriétés

IUPAC Name |

5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXAXCWWAYFXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.